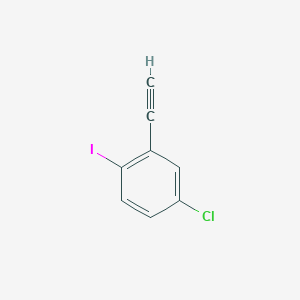
2-Chloro-4-formyl-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-formyl-6-methylnicotinonitrile is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position, a formyl group at the 4-position, and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methylnicotinonitrile typically involves the chlorination of 4-formyl-6-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and crystallization, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-formyl-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted derivatives, such as 2-azido-4-formyl-6-methylnicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-6-methylnicotinonitrile.
Reduction: Formation of 2-chloro-4-hydroxymethyl-6-methylnicotinonitrile.
Applications De Recherche Scientifique
2-Chloro-4-formyl-6-methylnicotinonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a building block for the development of novel therapeutic agents.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-formyl-6-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar structure but with an additional chloro group at the 6-position.
4-Formyl-6-methylnicotinonitrile: Lacks the chloro group at the 2-position.
2-Chloro-4-methylnicotinonitrile: Lacks the formyl group at the 4-position.
Uniqueness
2-Chloro-4-formyl-6-methylnicotinonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and formyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
2-chloro-4-formyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5-2-6(4-12)7(3-10)8(9)11-5/h2,4H,1H3 |
Clé InChI |
SQGGHYHKZZCLND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)Cl)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


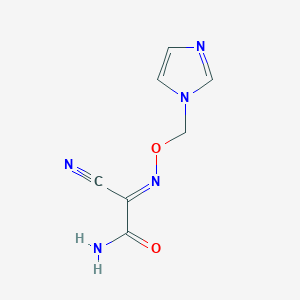
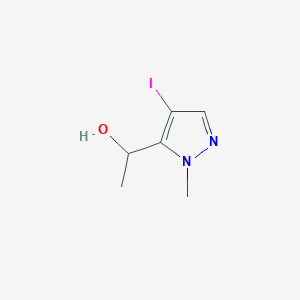
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
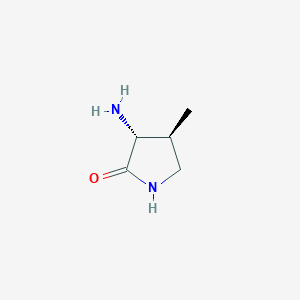
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
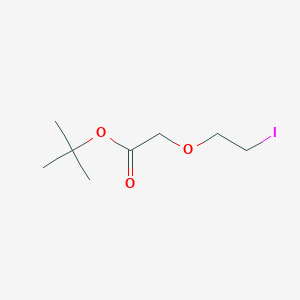
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
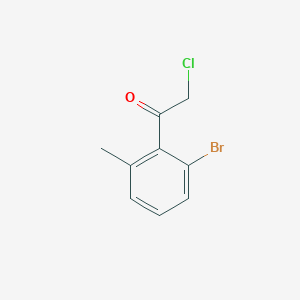
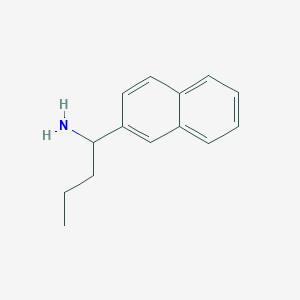

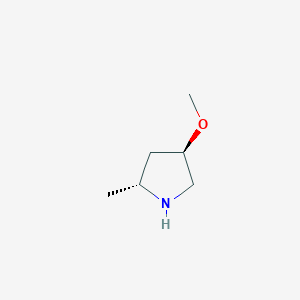
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)

